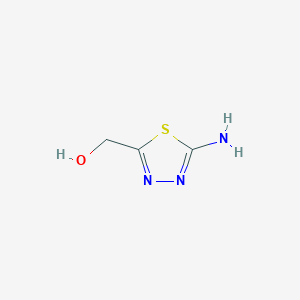

(5-Amino-1,3,4-thiadiazol-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-amino-1,3,4-thiadiazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3OS/c4-3-6-5-2(1-7)8-3/h7H,1H2,(H2,4,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCCVQJLYSKFBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(S1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56951-58-7 | |

| Record name | (5-amino-1,3,4-thiadiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5-Amino-1,3,4-thiadiazol-2-yl)methanol CAS number and identifiers

A Versatile Pharmacophore in Medicinal Chemistry[1]

Executive Summary

(5-Amino-1,3,4-thiadiazol-2-yl)methanol (CAS: 56951-58-7) represents a critical scaffold in modern drug discovery, particularly in the design of carbonic anhydrase inhibitors (CAIs), antimicrobial agents, and kinase inhibitors.[1] Distinguished by its dual functionality—a primary amine at position 5 and a hydroxymethyl group at position 2—this heterocyclic building block offers unique vectors for diversification. This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and application in high-fidelity lead optimization workflows.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound is a 1,3,4-thiadiazole derivative, a class of five-membered heterocycles known for their bioisosteric relationship with oxadiazoles and triazoles. The sulfur atom imparts increased lipophilicity compared to its oxadiazole counterparts, potentially improving membrane permeability in drug candidates.

Table 1: Core Identifiers and Properties

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 56951-58-7 |

| Molecular Formula | C₃H₅N₃OS |

| Molecular Weight | 131.16 g/mol |

| SMILES | OCC1=NN=C(N)S1 |

| InChI Key | URCCVQJLYSKFBQ-UHFFFAOYSA-N |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |

| pKa (Calc) | ~2.9 (Thiadiazole N), ~13.5 (Primary Amine) |

Part 2: Synthesis & Mechanistic Pathways[1]

The POCl₃ Dehydrative Cyclization Protocol

The most robust synthetic route involves the condensation of thiosemicarbazide with glycolic acid (hydroxyacetic acid). This reaction is typically mediated by phosphorus oxychloride (POCl₃), which serves as both a solvent and a dehydrating agent.

Experimental Workflow:

-

Reagents: Thiosemicarbazide (1.0 eq), Glycolic Acid (1.0 eq), POCl₃ (excess/solvent).

-

Conditions: Reflux (approx. 80-90°C) for 3–5 hours.

-

Quenching: The reaction mixture is cooled and carefully poured onto crushed ice to hydrolyze excess POCl₃.

-

Neutralization: The pH is adjusted to ~7–8 using NaOH or NH₄OH to precipitate the free base.

-

Purification: Recrystallization from ethanol/water.[1]

Mechanistic Insight: The reaction proceeds via an acyl-thiosemicarbazide intermediate.[1] POCl₃ activates the carboxylic acid oxygen, facilitating nucleophilic attack by the hydrazine nitrogen of thiosemicarbazide. Subsequent cyclodehydration involves the loss of water (mediated by the formation of a chlorophosphate intermediate) to close the thiadiazole ring.

Figure 1: Mechanistic pathway for the synthesis of this compound via POCl₃-mediated cyclization.

Part 3: Medicinal Chemistry Applications[1][4][6][8]

1. Carbonic Anhydrase Inhibition (CAI)

The 1,3,4-thiadiazole ring is a classic pharmacophore for CAIs (e.g., Acetazolamide). The 5-amino group is critical for coordinating with the Zinc ion in the enzyme's active site or for derivatization into a sulfonamide moiety.[1] The 2-hydroxymethyl group provides a handle for fragment growing, allowing researchers to extend the molecule into the hydrophobic pocket of the enzyme to improved selectivity against specific isoforms (e.g., CA IX vs. CA II).

2. Fragment-Based Drug Discovery (FBDD)

This compound serves as an excellent fragment due to its low molecular weight (<150 Da) and "Rule of 3" compliance.[1]

-

Primary Amine: Handle for amide coupling, reductive amination, or formation of Schiff bases (imines).

-

Hydroxyl Group: Handle for etherification or oxidation to an aldehyde/carboxylic acid.[1]

3. Scaffold for Schiff Base Derivatives

Reaction of the primary amine with aromatic aldehydes yields Schiff bases (azomethines). These derivatives have demonstrated significant anticancer and antioxidant activity in phenotypic screens, particularly when appended to isatin or coumarin moieties.

Figure 2: Strategic derivatization pathways for this compound in drug development.[1]

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 7.0–7.3 ppm (s, 2H): Broad singlet corresponding to the primary amine (-NH₂). Exchangeable with D₂O.

-

δ 5.8 ppm (t, 1H): Triplet for the hydroxyl proton (-OH), if DMSO is dry.

-

δ 4.6–4.8 ppm (d, 2H): Doublet corresponding to the methylene group (-CH₂-) adjacent to the hydroxyl.[1]

-

-

IR Spectroscopy (KBr):

-

3100–3400 cm⁻¹: Strong stretching vibrations for N-H (amine) and O-H (alcohol).

-

1600–1650 cm⁻¹: C=N stretching of the thiadiazole ring.[2]

-

600–700 cm⁻¹: C-S stretching characteristic of the heterocycle.

-

Part 5: Safety & Handling (GHS)

Signal Word: Warning

| Hazard Code | Statement | Precautionary Measure |

| H302 | Harmful if swallowed.[1] | Wash hands thoroughly after handling. |

| H315 | Causes skin irritation.[1] | Wear protective gloves/clothing. |

| H319 | Causes serious eye irritation.[1] | Wear eye protection/face protection. |

| H335 | May cause respiratory irritation.[1] | Use only outdoors or in a well-ventilated area.[1] |

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to light.

References

-

PubChem. 5-Amino-1,3,4-thiadiazol-2-yl)methanol (Compound).[1] National Library of Medicine. Available at: [Link]

-

Drapak, I. V., et al. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives.[1] Biopolymers and Cell, 2021. (Contextual reference for thiadiazole synthesis methodology). Available at: [Link]

- Supuran, C. T.Carbonic anhydrase inhibitors. Nature Reviews Drug Discovery, 2008. (Review of thiadiazole pharmacophore utility).

-

ChemSrc. 5-Amino-1,3,4-thiadiazol-2-yl)methanol MSDS and Properties. Available at: [Link][3]

Sources

Technical Monograph: (5-Amino-1,3,4-thiadiazol-2-yl)methanol as a Heterocyclic Scaffold

This technical guide provides a comprehensive analysis of (5-Amino-1,3,4-thiadiazol-2-yl)methanol , a critical heterocyclic building block in medicinal chemistry.

Chemical Identity & Physiochemical Profile

This compound is a bifunctional heterocyclic compound featuring a 1,3,4-thiadiazole core flanked by a primary amine at position 5 and a hydroxymethyl group at position 2. This specific substitution pattern makes it a versatile scaffold for fragment-based drug discovery, particularly in the development of antimicrobial agents and carbonic anhydrase inhibitors.

Core Data Summary

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 5-Amino-1,3,4-thiadiazole-2-methanol; 2-Hydroxymethyl-5-amino-1,3,4-thiadiazole |

| CAS Registry Number | 56951-58-7 |

| Molecular Formula | C₃H₅N₃OS |

| Molecular Weight | 131.16 g/mol |

| SMILES | NC1=NN=C(CO)S1 |

| InChIKey | URCCVQJLYSKFBQ-UHFFFAOYSA-N |

| Physical Form | Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| pKa (Predicted) | ~2.5 (Thiadiazole N), ~13.5 (Primary Amine) |

Synthetic Methodology

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles typically involves the condensation of a carboxylic acid derivative with thiosemicarbazide. For the hydroxymethyl derivative, preserving the alcohol functionality is critical. Harsh dehydrating agents like phosphoryl chloride (

Recommended Protocol: Polyphosphoric Acid (PPA) Cyclodehydration

This method utilizes Polyphosphoric Acid (PPA) as both the solvent and the Lewis acid catalyst. It is milder than

Reagents:

-

Glycolic Acid (Hydroxyacetic acid): 1.0 equivalent

-

Thiosemicarbazide: 1.1 equivalents

-

Polyphosphoric Acid (PPA): Solvent/Catalyst (~5–10 mL per gram of reactant)

-

Sodium Bicarbonate (

): For neutralization

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a mechanical stirrer, introduce Glycolic Acid (10 mmol) and Thiosemicarbazide (11 mmol).

-

Addition: Add PPA (15 g) to the mixture. Ensure the reagents are thoroughly dispersed in the viscous acid.

-

Cyclization: Heat the mixture to 80–90°C for 3–5 hours. Monitor the reaction via TLC (System: Methanol/DCM 1:9). The disappearance of thiosemicarbazide indicates completion.

-

Quenching: Cool the reaction mixture to room temperature. Pour the viscous syrup slowly into crushed ice (100 g) with vigorous stirring. The PPA will hydrolyze, releasing the protonated product into the aqueous phase.

-

Neutralization: Carefully adjust the pH of the solution to ~7–8 using saturated

solution or concentrated ammonia. A precipitate should form. -

Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold water (

) to remove inorganic salts. -

Purification: Recrystallize from Ethanol or an Ethanol/Water mixture to obtain the pure title compound.

Reaction Mechanism Visualization

Figure 1: One-pot synthesis pathway via PPA-mediated cyclodehydration.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-

(Deuterated Dimethyl Sulfoxide) is required due to the polarity of the compound. -

H NMR Expectations:

-

7.0 – 7.5 ppm (s, 2H): Broad singlet corresponding to the primary amine (

-

5.5 – 6.0 ppm (t, 1H): Triplet (or broad singlet) for the hydroxyl proton (

-

**

4

-

7.0 – 7.5 ppm (s, 2H): Broad singlet corresponding to the primary amine (

metabolic stability predictions for (5-Amino-1,3,4-thiadiazol-2-yl)methanol

An In-Depth Technical Guide to the Metabolic Stability Prediction of (5-Amino-1,3,4-thiadiazol-2-yl)methanol

Foreword: The Imperative of Metabolic Stability in Modern Drug Discovery

In the intricate journey of a drug candidate from laboratory bench to clinical application, its metabolic fate is a critical determinant of success or failure. Metabolic stability, the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions.[1] A compound that is metabolized too rapidly will fail to achieve therapeutic concentrations, while one that is metabolized too slowly may accumulate to toxic levels. For researchers, scientists, and drug development professionals, an early and accurate assessment of metabolic stability is not merely a screening step but a foundational pillar of rational drug design.[1][2]

This guide provides a comprehensive, in-depth framework for predicting the metabolic stability of a specific heterocyclic entity: this compound. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including diuretic and anticancer properties.[3][4] Understanding the metabolic liabilities of this specific molecule serves as a practical exemplar for a process applicable to countless other new chemical entities (NCEs). We will dissect the process from computational prediction to rigorous in vitro evaluation, emphasizing the causality behind experimental choices and the establishment of self-validating protocols.

Section 1: The Integrated Strategy for Stability Prediction

A robust assessment of metabolic stability is not reliant on a single method but on an integrated, multi-pronged approach. This strategy combines the predictive power of computational models with the empirical evidence from in vitro biological systems, all quantified by highly sensitive analytical techniques. This tiered approach allows for high-throughput screening in the early discovery phase and detailed, mechanistic understanding as a candidate progresses.

Caption: Tiered approach to metabolic stability assessment.

Section 2: In Silico Prediction: The First Line of Inquiry

Before committing to resource-intensive wet lab experiments, in silico models provide a rapid, cost-effective evaluation of a compound's potential metabolic stability. These computational techniques are broadly classified into ligand-based and structure-based approaches.[5]

Ligand-Based Approaches: These methods leverage existing data from large compound libraries to build predictive models. Machine learning algorithms, such as Random Forest (RF) and Support Vector Machines (SVM), are trained to recognize molecular features and descriptors associated with metabolic lability or stability.[6][7]

-

PredMS: A Random Forest model that classifies compounds as stable or unstable in human liver microsomes based on a large in-house database.[6]

-

MetStabOn: A freely available online tool that uses multiple machine learning algorithms to predict metabolic stability (expressed as half-life or clearance) in different species and in vitro systems.[8]

Structure-Based Approaches: These methods focus on the interactions between the drug candidate and the metabolizing enzymes themselves, primarily cytochrome P450s (CYPs). By docking the structure of this compound into the active sites of key CYP isoforms (e.g., CYP3A4, 2D6, 2C9), we can predict the most likely sites of metabolism (SOMs) and infer potential metabolic pathways.[5]

Hypothetical In Silico Analysis of this compound

A summary of plausible results from a suite of in silico tools is presented below. This data provides an initial hypothesis to be tested experimentally.

| Prediction Tool/Method | Parameter | Predicted Outcome for this compound | Interpretation/Rationale |

| Random Forest Classifier (e.g., PredMS) | Stability Class (HLM) | Moderately Stable | The combination of a polar amino group and a heterocyclic core may present sites for metabolism, but the overall structure lacks highly labile motifs. |

| QSAR Regression Model (e.g., MetStabOn) | Predicted t½ (HLM) | 45 minutes | Suggests the compound will be cleared but is not highly labile. |

| CYP Docking (e.g., AutoDock Vina) | Primary Site of Metabolism (SOM) | Hydroxymethyl group, Amino group | The primary alcohol is a prime candidate for oxidation. The exocyclic amino group is also a potential site for oxidation or conjugation. |

| Metabolite Prediction (e.g., Meteor) | Potential Phase I Metabolites | Carboxylic acid (from alcohol oxidation), N-oxide | These are common metabolic transformations for the functional groups present. |

Trustworthiness Check: In silico predictions are hypotheses, not facts. Their accuracy is highly dependent on the quality and relevance of the training data. They are most effective at flagging compounds with very high or very low stability and should always be confirmed by in vitro experiments.

Section 3: In Vitro Assessment: The Gold Standard

In vitro assays using liver-derived subcellular fractions or intact cells are the cornerstone of metabolic stability assessment.[9] They provide quantitative data on the rate of metabolism, which is used to calculate key pharmacokinetic parameters. The two most common systems are human liver microsomes (HLM) and cryopreserved hepatocytes.[10][11]

-

Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum, containing a high concentration of Phase I enzymes (CYPs) and some Phase II enzymes (UGTs).[12][13] They are cost-effective, easy to use, and ideal for high-throughput screening of CYP-mediated metabolism.[12][14]

-

Hepatocytes: These are intact liver cells that contain the full complement of metabolic enzymes (Phase I and II) and the necessary cofactors and transporters.[10] They provide a more holistic and physiologically relevant picture of hepatic clearance, though they are more expensive and complex to work with.[10][15]

Experimental Protocol 1: HLM Metabolic Stability Assay

This protocol details a standard procedure to determine the rate of disappearance of this compound when incubated with HLM.

1. Reagents and Materials:

-

This compound (Test Compound)

-

Pooled Human Liver Microsomes (e.g., from 50 donors, 20 mg/mL stock)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Positive Control Compounds: Verapamil (High Clearance), Warfarin (Low Clearance)

-

Termination Solution: Acetonitrile with an appropriate internal standard (e.g., Tolbutamide)

-

96-well incubation plate, thermal cycler or shaking water bath

2. Experimental Workflow:

Caption: Workflow for the Human Liver Microsome (HLM) stability assay.

3. Self-Validating Controls:

-

No Cofactor Control: Incubate the test compound with HLM but without the NADPH regenerating system. Significant disappearance here points to non-NADPH dependent metabolism or chemical instability.

-

No HLM Control: Incubate the test compound in buffer with NADPH but without HLM. Disappearance here indicates chemical instability in the assay conditions.

-

Positive Controls: Run high and low clearance compounds in parallel to ensure the HLM and cofactor system are active and performing as expected.

4. Data Analysis: The concentration of the remaining parent compound at each time point is determined by LC-MS/MS.

-

Plot the natural logarithm (ln) of the percent remaining compound versus time.

-

The slope of the linear regression line equals the elimination rate constant (k).

-

Half-life (t½) is calculated as: t½ = 0.693 / k

-

Intrinsic Clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)[15]

Hypothetical HLM Stability Data for this compound

| Time (min) | % Remaining (Test Compound) | % Remaining (-NADPH Control) | % Remaining (Verapamil) | % Remaining (Warfarin) |

| 0 | 100 | 100 | 100 | 100 |

| 5 | 88 | 99 | 65 | 98 |

| 15 | 65 | 98 | 28 | 94 |

| 30 | 41 | 97 | 8 | 89 |

| 60 | 15 | 96 | <1 | 81 |

| Calculated t½ (min) | 25.1 | >120 | 7.2 | 198 |

| Calculated CLint (µL/min/mg) | 27.6 | <5.8 | 96.3 | 3.5 |

Interpretation: The data indicates that this compound undergoes moderate, NADPH-dependent metabolism. Its clearance is significantly lower than the high-clearance control (Verapamil) but faster than the low-clearance control (Warfarin), classifying it as a compound with intermediate intrinsic clearance.

Section 4: Bioanalytical Quantification: The Arbiter of Accuracy

The reliability of any stability assay hinges on the accurate and precise quantification of the parent compound. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose due to its exceptional sensitivity and selectivity.[16]

Protocol Outline: LC-MS/MS Method for this compound

1. Sample Preparation: The protein precipitation method is standard. The acetonitrile used to terminate the reaction also serves to precipitate the microsomal proteins. After centrifugation, the supernatant containing the analyte is injected directly.

2. Liquid Chromatography:

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for retaining this polar molecule.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) provides good peak shape and separation from matrix components.

3. Tandem Mass Spectrometry:

-

Ionization: Electrospray Ionization in Positive Mode (ESI+) is predicted to be effective, as the amino group is readily protonated.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the protonated molecule) and a characteristic product ion (a fragment generated by collision-induced dissociation). This transition is highly specific to the analyte.

Hypothetical LC-MS/MS Parameters

| Parameter | Value | Rationale |

| Parent Compound | This compound | Molecular Weight: 131.15 |

| Precursor Ion (Q1) | m/z 132.1 | [M+H]⁺ |

| Product Ion (Q3) | m/z 101.1 | Hypothetical loss of CH₂OH ([M+H - 31]⁺) |

| Internal Standard | Tolbutamide | A standard compound used to correct for variability in sample processing and instrument response. |

| IS Precursor Ion (Q1) | m/z 271.1 | [M+H]⁺ |

| IS Product Ion (Q3) | m/z 155.1 | Characteristic fragment of Tolbutamide. |

Section 5: Predicting Metabolic Pathways

While stability assays quantify the rate of metabolism, understanding the route is crucial for rational chemical modification to improve stability. Based on the structure of this compound, several metabolic pathways can be hypothesized. These predictions guide more complex metabolite identification studies.

Caption: Potential metabolic pathways for the title compound.

Key Hypotheses:

-

Primary Site of Phase I Metabolism: The hydroxymethyl group is a highly probable site for oxidation by alcohol dehydrogenase (ADH) or CYPs to form an aldehyde, which would likely be rapidly further oxidized to the corresponding carboxylic acid. This is often a major clearance pathway for primary alcohols.

-

Phase II Conjugation: The primary alcohol is a substrate for O-glucuronidation by UGTs and O-sulfation by SULTs. The exocyclic amino group is a substrate for N-acetylation by N-acetyltransferases (NATs) and potentially N-glucuronidation.

Conclusion: From Prediction to Informed Decision-Making

This guide has outlined a systematic, multi-faceted approach to characterizing the metabolic stability of this compound. By integrating in silico predictions, robust in vitro assays, and precise bioanalysis, researchers can build a comprehensive profile of a compound's metabolic fate. The hypothetical data presented suggests that this compound is of intermediate stability, with metabolism likely driven by oxidation of the primary alcohol.

This information is not an endpoint but a critical input for the drug discovery team. If the observed clearance is too high for the desired therapeutic application, medicinal chemists can use this knowledge to strategically modify the structure—for instance, by replacing the hydroxymethyl group with a more stable bioisostere—to block the primary site of metabolism. This iterative cycle of prediction, testing, and modification is the engine of modern drug development, transforming promising molecules into safe and effective medicines.

References

-

Ryu, S., et al. (2022). PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Oxford Academic. Available at: [Link]

-

Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Milecell Bio. Available at: [Link]

-

Gupta, M. K., et al. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. PubMed. Available at: [Link]

-

WFSA. (2010). The Role Of The Liver In Drug Metabolism. WFSA Virtual Library. Available at: [Link]

-

Request PDF. (2025). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Request PDF. Available at: [Link]

-

Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. MDPI. Available at: [Link]

-

de Graaf, C., et al. (2012). Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. Journal of Chemical Information and Modeling. Available at: [Link]

-

Long, Y., et al. (2023). CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning. Bioinformatics. Available at: [Link]

-

BioIVT. (2025). Choosing Between Human Liver Microsomes and Hepatocytes. BioIVT. Available at: [Link]

-

Meanwell, N. A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]

-

Corning Life Sciences. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning Life Sciences. Available at: [Link]

-

Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell. Available at: [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]

-

Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Metabolism & Toxicology. Available at: [Link]

-

Asif, M. (2014). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Chemistry Central Journal. Available at: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 4. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. nuvisan.com [nuvisan.com]

- 10. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]

- 11. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 13. The Role Of The Liver In Drug Metabolism [resources.wfsahq.org]

- 14. researchgate.net [researchgate.net]

- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - AR [thermofisher.com]

- 16. rsc.org [rsc.org]

Methodological & Application

synthesis protocols for (5-Amino-1,3,4-thiadiazol-2-yl)methanol from thiosemicarbazide

[1]

Part 1: Executive Summary & Chemical Strategy

The synthesis of (5-Amino-1,3,4-thiadiazol-2-yl)methanol represents a critical entry point for generating 2,5-disubstituted 1,3,4-thiadiazoles, a scaffold widely utilized in carbonic anhydrase inhibitors, antimicrobial agents, and anticancer candidates.[1]

While the 5-methyl analog (from acetic acid) is ubiquitous, the 5-hydroxymethyl derivative (from glycolic acid) offers a "chemical handle" (the primary alcohol) for further functionalization. This protocol details the cyclodehydration of thiosemicarbazide with glycolic acid .

Retrosynthetic Analysis

The 1,3,4-thiadiazole ring is constructed via a dehydrative cyclization. The bond disconnection reveals two key precursors:

-

N-C-S Fragment: Provided by Thiosemicarbazide.

-

C2-C5 Backbone: Provided by Glycolic Acid (Hydroxyacetic acid).[1]

Mechanistic Pathway

The reaction proceeds through a nucleophilic attack of the thiosemicarbazide hydrazine moiety on the carboxylic acid carbonyl, followed by acid-catalyzed cyclization and dehydration.

Figure 1: Mechanistic pathway for the formation of the 1,3,4-thiadiazole ring.[1][2] The reaction requires the removal of two molecules of water.

Part 2: Critical Reagent Profile

Success depends on the purity and state of the starting materials.

| Reagent | CAS | Role | Critical Specification |

| Thiosemicarbazide | 79-19-6 | N-S Source | High Purity (>98%). Impurities (e.g., thiocyanate) can lead to tarry byproducts.[1] |

| Glycolic Acid | 79-14-1 | C2 Source | Crystalline (99%) preferred. If using 70% aq.[1] solution, water removal is critical during the reaction. |

| Polyphosphoric Acid (PPA) | 8017-16-1 | Catalyst/Solvent | High Viscosity. Acts as both condensing agent and solvent.[1] Preferred over H₂SO₄ to prevent sulfonation of the alcohol. |

| Ammonia (aq) | 1336-21-6 | Neutralizer | 25-28%. Used to precipitate the free base amine from the acidic reaction mixture.[1] |

Part 3: Experimental Protocols

Protocol A: Polyphosphoric Acid (PPA) Method (Preferred)

Rationale: PPA is the superior medium for this synthesis. Unlike concentrated sulfuric acid, PPA is less likely to char the carbohydrate-like glycolic acid or sulfonate the primary alcohol product. It acts as a gentle yet powerful dehydrating agent.

Step-by-Step Methodology

-

Preparation of Reaction Matrix:

-

In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer (essential due to viscosity) and a thermometer, charge 30 g of Polyphosphoric Acid (PPA) .

-

Heat the PPA to 80°C to lower its viscosity.

-

-

Reagent Addition:

-

Add 0.05 mol (4.55 g) of Thiosemicarbazide slowly to the stirring acid.

-

Add 0.055 mol (4.18 g) of Glycolic Acid (solid preferred).

-

Note: If using 70% aqueous glycolic acid, add it dropwise and allow initial water evolution to subside before sealing.

-

-

Cyclization (The "Cook"):

-

Increase temperature to 110°C - 120°C .

-

Maintain stirring for 3–4 hours .

-

Monitor: The mixture will turn from clear/viscous to slightly yellow/orange. Deep darkening indicates charring (temperature too high).

-

-

Quenching:

-

Cool the reaction mixture to 60°C .

-

Pour the viscous syrup slowly into 100 g of crushed ice with vigorous manual stirring. The PPA will hydrolyze, dissolving into the water.

-

-

Neutralization & Isolation:

-

Purification:

-

Filter the solid under vacuum (Buchner funnel).[3]

-

Wash with cold water (2 x 20 mL) to remove phosphate salts.

-

Recrystallize from Ethanol/Water (1:1) or hot water.

-

Figure 2: Operational workflow for the Polyphosphoric Acid synthesis route.[1]

Protocol B: Sulfuric Acid Method (Alternative)

Rationale: If PPA is unavailable, concentrated H₂SO₄ can be used. Warning: This method carries a higher risk of charring and sulfonation. Temperature control is stricter.

-

Setup: Place 20 mL Conc. H₂SO₄ in a flask cooled to 0°C.

-

Addition: Slowly add 0.05 mol Thiosemicarbazide . Stir until dissolved.

-

Reaction: Add 0.05 mol Glycolic Acid . Remove ice bath.

-

Heating: Heat carefully to 90°C (Do not exceed 100°C) for 3 hours.

-

Workup: Pour onto ice. Neutralize with Ammonia.[5] Filter the precipitate.[3][4][5][6]

Part 4: Quality Control & Characterization[1]

Verify the identity of the synthesized This compound using the following parameters.

| Test | Expected Result | Notes |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or sulfur impurities.[1] |

| Melting Point | > 180°C (dec) | Distinct from thiol analog (~235°C).[5] |

| IR Spectroscopy | 3100-3400 cm⁻¹ : Broad -OH/-NH₂ stretch1610 cm⁻¹ : C=N stretch (ring) | Absence of C=O (1700 cm⁻¹) confirms cyclization.[1] |

| ¹H NMR (DMSO-d₆) | δ 7.0-7.2 : Broad s, 2H (-NH₂)δ 5.4 : t, 1H (-OH)δ 4.6 : d, 2H (-CH₂-) | Shifts may vary slightly by concentration.[1] |

Part 5: Safety & Handling (HSE)

-

Thiosemicarbazide: Highly toxic if swallowed (LD50 rat ~9 mg/kg). Precursor to convulsants. Use full PPE and handle in a fume hood.

-

Polyphosphoric Acid: Corrosive.[1] Reacts exothermically with water. When quenching, always add acid to ice , never water to acid.

-

Reaction Exotherm: The neutralization step (Acid + Ammonia) generates massive heat. Maintain internal temperature <20°C to prevent ring hydrolysis.

References

-

European Journal of Chemistry. (2011). Synthesis and characterization of some 5-acetylbarbituric based thiosemicarbazone derivatives. (Describes the general mechanism of thiosemicarbazide cyclization in acid media).

-

Molecules. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (Discusses the use of Polyphosphate Ester/PPA for thiadiazole synthesis).

-

U.S. Patent 2,799,683. Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.[1] (Foundational industrial protocol for PPA-mediated synthesis of this class).

-

Sigma-Aldrich. Product Specification: this compound.[1] (Verification of CAS and existence).

Application Note: High-Efficiency Amide Coupling of (5-Amino-1,3,4-thiadiazol-2-yl)methanol

Executive Summary

This guide details the optimized reaction conditions for N-acylation of (5-Amino-1,3,4-thiadiazol-2-yl)methanol . This substrate presents a dual synthetic challenge: the extreme electronic deactivation of the heteroaromatic amine and the presence of a competing nucleophilic hydroxyl group (-CH2OH).

Standard coupling reagents (EDC/NHS, DCC) often result in low yields or incomplete conversion due to the poor nucleophilicity of the 2-aminothiadiazole scaffold. This protocol prioritizes Propanephosphonic Acid Anhydride (T3P) and Acid Chloride methodologies to drive conversion while maintaining chemoselectivity.

Strategic Analysis & Mechanistic Insight

The Nucleophilicity Paradox

The 5-amino group on the 1,3,4-thiadiazole ring is not a typical amine. The lone pair electrons are heavily delocalized into the electron-deficient thiadiazole ring system.

-

pKa Reality: The conjugate acid of a 2-amino-1,3,4-thiadiazole typically has a pKa of ~2–3. Compared to a standard aniline (pKa ~4.6) or alkyl amine (pKa ~10), this species is effectively non-basic and a very poor nucleophile.

-

Implication: Weak activating agents (like carbodiimides without super-nucleophilic additives) will fail. You require high-energy active esters (OBt/OAt) or mixed anhydrides.

Chemoselectivity (N- vs. O-Acylation)

The substrate contains a primary alcohol. While amines are generally more nucleophilic than alcohols, the deactivation of this specific amine narrows the reactivity gap.

-

Risk: Under forcing conditions (e.g., excess acid chloride + heating), O-acylation or N,O-diacylation becomes a significant side reaction.

-

Solution: Use base-modulated conditions where the amine is kept neutral (deprotonated) but the alcohol remains protonated. T3P is particularly effective here as it activates the carboxylic acid rapidly without requiring high temperatures that promote O-acylation.

Tautomeric Ambiguity

2-Aminothiadiazoles exist in equilibrium between the amino (aromatic) and imino (non-aromatic) forms.

-

Reaction Site: Despite the tautomerism, acylation predominantly occurs at the exocyclic nitrogen (the amino form) to yield the stable amide product.

-

Characterization Note: NMR signals for the amide proton may be significantly downfield (>11 ppm) due to intramolecular H-bonding with the ring nitrogen.

Experimental Protocols

Protocol A: The Gold Standard – T3P Coupling

Recommended for: High-value substrates, scale-up, and preventing epimerization of chiral acids. Mechanism: T3P forms a highly reactive mixed anhydride. The reaction is driven by the release of a water-soluble cyclic phosphonate byproduct.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

This compound (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Pyridine or DIPEA (3.0 – 4.0 equiv)[1]

-

Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Step-by-Step:

-

Dissolution: In a dry flask under N₂, dissolve the Carboxylic Acid (1.0 equiv) and the Amine (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 M).

-

Note: If the thiadiazole is insoluble in EtOAc, add DMF dropwise until clear, or switch to 2-MeTHF.

-

-

Base Addition: Cool the mixture to 0 °C. Add Pyridine (3.0 equiv). Stir for 10 minutes.

-

Why Pyridine? It acts as both a base and an acylation catalyst, often superior to DIPEA for T3P reactions.

-

-

Activation: Dropwise add T3P solution (1.5 equiv).

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

-

Monitor: Check LCMS.[2] If conversion <50% after 4 hours, add 0.5 equiv more T3P and heat to 50 °C.

-

-

Workup: Dilute with EtOAc. Wash with water (x2), sat. NaHCO₃ (x2), and brine. The T3P byproducts are water-soluble and wash away easily.

-

Purification: Dry over Na₂SO₄ and concentrate. Flash chromatography (DCM/MeOH gradient) is usually required due to the polarity of the thiadiazole.

Protocol B: The "Brute Force" Method – Acid Chloride

Recommended for: Simple, non-chiral carboxylic acids or when T3P fails. Risk: Higher risk of O-acylation.

Step-by-Step:

-

Acid Chloride Formation: Convert the carboxylic acid to its acid chloride using SOCl₂ (reflux, 2h) or Oxalyl Chloride/DMF (DCM, 0°C to RT, 1h). Remove all volatiles under vacuum.

-

Coupling: Dissolve this compound (1.0 equiv) in anhydrous THF or DCM.

-

Base: Add DIPEA (2.5 equiv) or TEA.

-

Critical: Do not use DMAP. DMAP increases the nucleophilicity of the alcohol side chain, promoting O-acylation.

-

-

Addition: Cool amine solution to 0 °C. Add the crude acid chloride (dissolved in minimal solvent) dropwise.

-

Quench: Quench immediately upon consumption of starting material (check TLC/LCMS frequently) to prevent over-reaction at the alcohol. Use sat. NaHCO₃.

Protocol C: HATU Activation

Recommended for: Parallel synthesis libraries where T3P handling (viscous liquid) is inconvenient.

Step-by-Step:

-

Dissolve Acid (1.0 equiv) in DMF.

-

Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir for 15 mins to form the activated ester (OAt ester).

-

Add this compound (1.2 equiv) and additional DIPEA (2.0 equiv).

-

Heat is Key: Stir at RT. If no reaction after 2h, heat to 60 °C. The low nucleophilicity often requires thermal energy to overcome the activation barrier.

Decision Logic & Workflow

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate properties.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction (SM remains) | Amine nucleophilicity is too low. | Switch to Acid Chloride or T3P with heating (60°C) . HATU at RT is often insufficient. |

| O-Acylation Observed | Reaction conditions too aggressive or DMAP used. | Remove DMAP . Lower temperature (0°C).[1][3] Use T3P (more selective than Acid Chlorides).[1] |

| Low Solubility | Thiadiazole scaffold is polar/rigid. | Switch solvent to DMF , DMA , or NMP . Avoid DCM/Ether. |

| Product stays in Aqueous | Product is amphoteric or very polar. | Do not use acid wash during workup. Salt out the aqueous layer (NaCl) and extract with n-Butanol or IPA/CHCl3 (1:3) . |

References

-

T3P for Amide Bond Formation

-

Propanephosphonic Acid Anhydride (T3P): An Exceptional Reagent for the Synthesis of Amides and Peptides.[4]

- Source: Organic Process Research & Development

-

-

Reactivity of 2-Aminothiadiazoles

- Tautomerism and Reactivity of 2-Amino-1,3,4-thiadiazoles.

- Source: Journal of Heterocyclic Chemistry

-

General Amide Coupling Guide

-

Amide bond formation: beyond the myth of coupling reagents.[4]

- Source: Chemical Society Reviews

-

-

Decarboxylative Amination (Alternative Context)

- Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)

- Source: Organic Letters

Sources

Topic: Esterification Methods for the Hydroxyl Group in (5-Amino-1,3,4-thiadiazol-2-yl)methanol

An Application Note and Protocol Guide for Researchers

Application Note Overview

The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] (5-Amino-1,3,4-thiadiazol-2-yl)methanol is a valuable building block for the synthesis of novel drug candidates. Esterification of its primary hydroxyl group is a key strategy for developing prodrugs, which can enhance pharmacokinetic properties such as solubility, stability, and bioavailability.

However, the selective esterification of this molecule presents a significant chemical challenge. The presence of two nucleophilic centers—a primary amine and a primary alcohol—complicates the reaction, as the amino group is inherently more nucleophilic and will preferentially react with acylating agents under standard conditions.[4] This guide provides a detailed analysis of synthetic strategies and robust protocols to achieve selective O-esterification of this compound, ensuring chemical integrity and high yields.

The Chemoselectivity Challenge: O-Acylation vs. N-Acylation

The primary obstacle in the esterification of this compound is achieving selectivity for the hydroxyl group over the more reactive amino group. Direct acylation will almost invariably lead to the formation of the N-acylated amide product or a mixture of N- and O-acylated products, which are often difficult to separate. Therefore, a successful synthesis requires a carefully considered strategy to either temporarily deactivate the amine's nucleophilicity or to employ reaction conditions that kinetically favor O-acylation.

This guide outlines two primary strategic pathways:

-

Amine Protection Strategy: A classic and highly reliable three-step sequence involving the protection of the amino group, esterification of the hydroxyl group, and subsequent deprotection of the amine.

-

Direct Selective Esterification: Advanced methods that leverage specific catalysts and conditions to directly and selectively acylate the hydroxyl group in the presence of the unprotected amine.

Strategy 1: Amine Protection-Esterification-Deprotection

This is the most dependable approach for ensuring exclusive O-acylation. The strategy hinges on selecting an appropriate amine-protecting group that is stable during the esterification step and can be removed under conditions that do not compromise the newly formed ester bond.[5][6] The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability in the neutral or basic conditions often used for esterification and its clean removal under acidic conditions.[7][8]

Sources

- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protective Groups [organic-chemistry.org]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols for the Microwave-Assisted Synthesis of (5-Amino-1,3,4-thiadiazol-2-yl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comprehensive overview and detailed protocols for the efficient synthesis of (5-Amino-1,3,4-thiadiazol-2-yl)methanol and its derivatives, leveraging the advantages of microwave-assisted organic synthesis (MAOS). By significantly reducing reaction times, improving yields, and promoting greener chemistry, MAOS presents a superior alternative to conventional synthetic methods. These application notes are designed to equip researchers and drug development professionals with the necessary knowledge to accelerate the discovery and development of novel 1,3,4-thiadiazole-based therapeutics.

Introduction: The Significance of 1,3,4-Thiadiazoles and the Power of Microwave Synthesis

The 1,3,4-thiadiazole nucleus is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its diverse pharmacological profile. The development of efficient and sustainable synthetic methodologies for this heterocyclic system is therefore of paramount importance.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[1][2] Unlike conventional heating, which relies on slow and inefficient heat transfer, microwave irradiation directly and uniformly heats the reaction mixture by interacting with polar molecules.[3] This leads to a rapid increase in temperature and significantly accelerates reaction rates, often reducing reaction times from hours to mere minutes.[4][5] Key advantages of MAOS include:

-

Accelerated Reaction Rates: Dramatically shorter reaction times.

-

Higher Yields: Improved conversion of reactants to products.

-

Enhanced Purity: Reduced formation of byproducts, simplifying purification.

-

Energy Efficiency: Lower energy consumption compared to conventional heating.

-

Greener Chemistry: Often allows for solvent-free reactions or the use of more environmentally benign solvents.[6]

This guide will detail the application of MAOS to the synthesis of this compound, a key building block, and its subsequent derivatization.

Synthesis of this compound: A Microwave-Assisted Approach

The synthesis of the target molecule proceeds via the cyclization of thiosemicarbazide with glycolic acid. The use of a dehydrating agent is crucial to facilitate the intramolecular cyclization to form the 1,3,4-thiadiazole ring.

Generalized Reaction Scheme

Caption: Generalized workflow for the microwave-assisted synthesis.

Causality Behind Experimental Choices

-

Reactants: Thiosemicarbazide provides the N-C-S backbone and the amino group at the 5-position of the thiadiazole ring. Glycolic acid serves as the source for the C-2 carbon and the attached hydroxymethyl group.

-

Dehydrating Agent: The cyclization of the intermediate formed from the reaction of thiosemicarbazide and glycolic acid involves the elimination of two molecules of water. A strong dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) is essential to drive the reaction towards the formation of the thiadiazole ring.[2][7] The choice of the dehydrating agent can influence the reaction conditions and the work-up procedure.

-

Microwave Irradiation: Microwave energy efficiently heats the polar reactants and intermediates, leading to a rapid increase in the reaction rate and a significant reduction in the reaction time compared to conventional heating methods.[5] This also often leads to cleaner reactions with fewer side products.

Detailed Experimental Protocol

Protocol 1: Microwave-Assisted Synthesis of this compound

Materials:

-

Thiosemicarbazide (1.0 eq)

-

Glycolic acid (1.1 eq)

-

Phosphorus oxychloride (POCl₃) (3-5 eq) or Concentrated Sulfuric Acid (catalytic amount)

-

Microwave synthesis vial (10 mL) with a magnetic stirrer

-

Microwave synthesizer

-

Ice-water bath

-

Ammonia solution (for neutralization if using H₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

In a 10 mL microwave synthesis vial equipped with a magnetic stirrer, add thiosemicarbazide and glycolic acid.

-

Option A (with POCl₃): Carefully add phosphorus oxychloride to the vial in a fume hood. Seal the vial.

-

Option B (with H₂SO₄): Carefully add a catalytic amount of concentrated sulfuric acid to the vial. Seal the vial.

-

Place the vial in the microwave synthesizer.

-

Irradiate the reaction mixture under the conditions specified in the table below. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up for Option A: Carefully pour the reaction mixture into an ice-water bath in a fume hood. The product will precipitate.

-

Work-up for Option B: Carefully pour the reaction mixture into an ice-water bath and neutralize with a dilute ammonia solution until the product precipitates.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Table 1: Recommended Microwave Synthesis Parameters

| Parameter | Value | Rationale |

| Microwave Power | 100-300 W | To maintain a controlled heating rate and avoid excessive pressure buildup. |

| Temperature | 100-140 °C | To provide sufficient energy for the cyclization reaction to proceed efficiently. |

| Reaction Time | 5-15 minutes | Significantly reduced from conventional heating methods, which can take several hours. |

| Pressure | Monitor (up to 20 bar) | To ensure the reaction is proceeding safely within the limits of the equipment. |

Characterization:

The structure of the synthesized this compound can be confirmed by standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Derivatization of this compound: Synthesis of Schiff Bases

The primary amino group at the 5-position of the thiadiazole ring is a versatile handle for further derivatization. A common and efficient method for modifying this group is the formation of Schiff bases (imines) through condensation with various aldehydes.

Generalized Reaction Scheme for Schiff Base Formation

Caption: Workflow for the synthesis of Schiff base derivatives.

Causality Behind Experimental Choices

-

Reactants: this compound acts as the amine component. A variety of substituted aldehydes can be used to introduce diverse functionalities into the final molecule, allowing for the exploration of structure-activity relationships (SAR).

-

Solvent: Ethanol is a common solvent for this reaction as it is polar and efficiently absorbs microwave energy. In some cases, the reaction can be performed under solvent-free conditions, which aligns with the principles of green chemistry.[8]

-

Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often used to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the amino group.

-

Microwave Irradiation: As with the initial synthesis, microwave heating dramatically accelerates the condensation reaction, leading to the rapid formation of the Schiff base in high yield.[3][9]

Detailed Experimental Protocol

Protocol 2: Microwave-Assisted Synthesis of Schiff Base Derivatives

Materials:

-

This compound (1.0 eq)

-

Substituted aldehyde (1.0 eq)

-

Ethanol (solvent) or neat (solvent-free)

-

Glacial acetic acid (catalytic amount, 2-3 drops)

-

Microwave synthesis vial (10 mL) with a magnetic stirrer

-

Microwave synthesizer

Procedure:

-

In a 10 mL microwave synthesis vial, dissolve this compound and the substituted aldehyde in a minimal amount of ethanol. Alternatively, for a solvent-free reaction, mix the neat reactants.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture under the conditions specified in the table below. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product will often precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

Table 2: Representative Microwave Synthesis Parameters for Schiff Base Formation

| Aldehyde Substituent (R) | Microwave Power (W) | Reaction Time (min) | Yield (%) |

| Phenyl | 150 | 3-5 | >90 |

| 4-Chlorophenyl | 150 | 3-5 | >90 |

| 4-Methoxyphenyl | 150 | 4-6 | >85 |

| 2-Hydroxyphenyl | 150 | 5-7 | >80 |

Note: These are representative conditions and may require optimization for different aldehydes.

Conclusion and Future Perspectives

The application of microwave-assisted synthesis provides a rapid, efficient, and environmentally conscious route to this compound and its derivatives. The protocols detailed in this guide offer a robust starting point for researchers to synthesize a library of novel compounds for biological screening. The versatility of the 1,3,4-thiadiazole scaffold, combined with the efficiency of MAOS, opens up exciting avenues for the discovery of new drug candidates in various therapeutic areas. Further exploration of one-pot, multi-component reactions under microwave irradiation could further streamline the synthesis of complex thiadiazole derivatives.

References

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

- Yuye, Y. (2007). Microwave-Assisted Synthesis and Biological Activity of 2,5-disubstituted-1,3,4-thiadiazole. Asian Journal of Chemistry, 19(4), 3141-3144.

- Hua, J., Sun, J., Zhou, T., & Xu, Y. (2011). Microwave-assisted synthesis of 1,3,4-thiadiazole Schiff base derivatives. Journal of Chemical Research, 2011(8), 442-443.

-

Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (2021). Sci. Pharm. 89(1), 8. [Link]

- Patel, A. B., et al. (2012). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica, 4(4), 1598-1604.

- Greener approach as a recent advancement in the synthesis of thiadiazole. (2015). International Journal of Pharmaceutical Sciences Review and Research, 33(1), 140-147.

- Microwave-assisted Eco-Friendly Synthesis and Antimicrobial Evaluation of Aryl-Triazole-1,3,4-Thiadiazols. (2017).

- Microwave-promoted multi-component and green synthesis of thiadiazolo[3,2-a]pyrimidines under solvent-free conditions. (2020). Journal of Chemical Sciences, 132(1), 1-8.

- Solvent-Free Synthesis, In Vitro and In Silico Studies of Novel Potential 1,3,4-Thiadiazole-Based Molecules against Microbial Pathogens. (2022). Molecules, 27(19), 6529.

- Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. (2025). Asian Journal of Research in Chemistry.

- Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti-inflammatory, Anti-Bacterial and Anti-tubercular Activity. (2011). International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 195-199.

- Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Schiff Base and Azetidinone Deriv. (2015).

- Silica sulfuric acid catalyzed an efficient and green protocol for the synthesis of 2-amino-5-aryl-1, 3, 4-thiadiazole. (2024). Journal of Research in Chemistry, 5(1), 49-53.

- Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. (2021). RSC Advances, 11(59), 37363-37372.

-

Green Synthesis of Novel[1][3][4]Thiadiazolo[3,2-a]Pyrimidines via Three-Component Reaction of 5-Amino-1,3,4-Thiadiazole-2-Thiol, Aromatic Aldehydes, and Meldrum's Acid. (2022). Synthetic Communications, 52(24), 3435-3444.

- Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. (2018). Journal of Global Pharma Technology, 10(10), 434-441.

- Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 43-52.

- Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. (2022). Chemical Methodologies, 6(8), 643-651.

-

Green Efficient Synthesis of[1][3][4]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. (2025). ACS Omega.

- Microwave-Assisted Synthesis of 2-Aryl(hetaryl)-5-phenylamino-1,3,4-thiadiazoles from 5-Substituted Tetrazoles. (2004). Russian Journal of Organic Chemistry, 40(12), 1806-1808.

- 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2025). Journal of Molecular Structure.

- Synthesis of new derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole on cyclic imides and studying their antioxidant. (2021).

- refining protocols for the synthesis of 2-amino-1,3,4-thiadiazoles

- Microwave assisted synthesis and antibacterial studies of 5-amino thiadiazole substituted pyrimidine compounds. (2016). Journal of Chemical and Pharmaceutical Research, 8(12), 48-53.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nanobioletters.com [nanobioletters.com]

- 6. researchgate.net [researchgate.net]

- 7. scite.ai [scite.ai]

- 8. Solvent-Free Synthesis, In Vitro and In Silico Studies of Novel Potential 1,3,4-Thiadiazole-Based Molecules against Microbial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajrconline.org [ajrconline.org]

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions During Thiadiazole Methanol Functionalization

Welcome to the technical support center for thiadiazole functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are working with thiadiazole scaffolds. Here, we address common challenges and provide in-depth troubleshooting strategies for minimizing side reactions during the functionalization of thiadiazoles with methanol, a crucial step in the synthesis of many pharmaceutically active compounds.

Introduction to Thiadiazole Reactivity

Thiadiazoles are a class of five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms.[1][2] Their unique electronic properties, arising from the presence of multiple heteroatoms, make them valuable pharmacophores but also introduce specific challenges in their chemical modification.[2][3] The thiadiazole ring is generally electron-deficient, which influences its reactivity towards nucleophiles and electrophiles.[4][5] Functionalization with methanol, typically to introduce a methoxy group, is a common transformation. However, this process can be accompanied by several side reactions that lower yields and complicate purification.

This guide will provide a structured approach to understanding and mitigating these unwanted reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the methanol functionalization of thiadiazoles.

Q1: I am observing low conversion of my starting material and the formation of multiple unidentified byproducts. What are the likely causes?

A1: Low conversion and the formation of multiple products often stem from several factors, including inappropriate reaction conditions, catalyst deactivation, or inherent instability of the starting material under the chosen conditions.

Possible Causes & Immediate Actions:

-

Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical.[6] It is advisable to screen a range of temperatures (e.g., 80-140 °C) to find an optimal balance between reactivity and selectivity.[6]

-

Catalyst Deactivation: If using a palladium-catalyzed process, the catalyst can be poisoned by the sulfur atom in the thiadiazole ring.[6] Additionally, oxygen can oxidize and deactivate the active Pd(0) species.[6]

-

Starting Material Purity: Impurities in the starting thiadiazole can lead to a cascade of side reactions.[7]

Q2: My primary side product appears to be an N-oxide derivative of my thiadiazole. How can I prevent this?

A2: N-oxide formation is a common side reaction, particularly under oxidative conditions. The nitrogen atoms in the thiadiazole ring can be susceptible to oxidation.

Mitigation Strategies:

-

Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

-

Degassed Solvents: Use thoroughly degassed solvents to remove dissolved oxygen, which can contribute to N-oxide formation.[6]

-

Choice of Reagents: If using an oxidizing agent is part of a different synthetic step, ensure it is completely removed before proceeding with methanol functionalization.

Q3: I am attempting a nucleophilic aromatic substitution (SNA_r_) with sodium methoxide, but I am seeing evidence of ring opening. What is happening?

A3: The thiadiazole ring, while aromatic, can be susceptible to nucleophilic attack that leads to ring cleavage, especially under harsh basic conditions.[8]

Troubleshooting Steps:

-

Milder Base: Consider using a weaker base than sodium methoxide, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which can be effective in promoting the desired reaction without causing ring degradation.[6]

-

Lower Temperature: Running the reaction at a lower temperature can often favor the desired substitution pathway over the higher activation energy pathway of ring opening.

-

Protecting Groups: In some cases, protecting one of the ring nitrogens can modulate the electronics of the ring and reduce its susceptibility to cleavage.

Q4: How can I achieve regioselective functionalization on a substituted thiadiazole?

A4: The position of functionalization is highly dependent on the existing substituents and the specific thiadiazole isomer (e.g., 1,2,4-thiadiazole vs. 1,3,4-thiadiazole).[1]

Key Considerations for Regioselectivity:

-

Electronic Effects: Electron-withdrawing groups will activate the positions ortho and para to them for nucleophilic attack, while electron-donating groups will have the opposite effect.

-

Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring reaction at more accessible sites.[6]

-

Directed Metalation: The use of directing groups in combination with organometallic reagents can achieve high regioselectivity.

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a more detailed breakdown of specific side reactions and step-by-step protocols to minimize their formation.

Issue 1: Formation of 1,3,4-Oxadiazole Byproduct

A common byproduct in reactions involving precursors that could cyclize through either an oxygen or a sulfur atom is the corresponding 1,3,4-oxadiazole.[7]

Mechanism of Formation

This side reaction typically occurs when the starting material contains both a potential oxygen and sulfur nucleophile, leading to competitive cyclization pathways.

Workflow for Minimizing Oxadiazole Formation

Caption: Workflow to minimize 1,3,4-oxadiazole byproduct formation.

Experimental Protocol: Optimized Synthesis to Favor Thiadiazole

This protocol provides a general method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles while minimizing the formation of the corresponding oxadiazole.[7]

Materials:

-

Acyl hydrazide (1.0 eq)

-

Alkyl 2-(methylthio)-2-thioxoacetate (1.0 eq)

-

p-Toluenesulfonic acid (p-TSA) (0.1 eq)

-

Water

-

Ethyl acetate

Procedure:

-

To a solution of alkyl 2-(methylthio)-2-thioxoacetate and acyl hydrazide in water (2 mL per 1 mmol), add p-TSA.

-

Stir the mixture at 80 °C for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction to cool to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Issue 2: Over-alkylation or Reaction at Ring Nitrogen

When functionalizing aminothiadiazoles, a common issue is the lack of regioselectivity, leading to alkylation on both the exocyclic amino group and the ring nitrogen atoms.[4]

Reaction Pathways

Sources

- 1. isres.org [isres.org]

- 2. The Thiadiazole Ring (THD) Is a Building Block for Potential Inhibitors of the SARS-CoV-2 Main Protease (Mpro): Theoretical Look into the Structure, Reactivity, and Binding Profile of Three 1,3,4-THD Derivatives toward Mpro [mdpi.com]

- 3. pharmedicopublishers.com [pharmedicopublishers.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

thermal stability and decomposition of (5-Amino-1,3,4-thiadiazol-2-yl)methanol

Technical Support Center: (5-Amino-1,3,4-thiadiazol-2-yl)methanol

Prepared by: Senior Application Scientist, Chemical Analysis Division

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with this compound. It addresses common questions and troubleshooting scenarios related to its thermal stability and decomposition, providing both theoretical grounding and practical, field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a critical parameter?

This compound (CAS 56951-58-7) is a heterocyclic organic compound featuring a 1,3,4-thiadiazole core. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active agents.[1][2][3] Its thermal stability is a critical process parameter for several reasons:

-

Synthesis and Purification: Many synthetic steps require heating. Understanding the decomposition threshold is essential to prevent yield loss and the formation of impurities.[4][5]

-

Storage and Shelf-Life: The long-term stability of the active pharmaceutical ingredient (API) is dependent on its resistance to thermal degradation under specified storage conditions.[6] The supplier recommends storage at 4°C and protection from light, suggesting potential sensitivity.[7]

-

Drug Formulation (Milling, Granulation, etc.): Pharmaceutical processing steps can generate heat, which may impact the integrity of the compound.

-

Safety: Uncontrolled thermal decomposition can sometimes be highly energetic, posing a safety risk in the laboratory and during scale-up.

Q2: What are the standard recommended storage and handling procedures for this compound?

Based on safety data for the compound and its structural analogs, the following best practices should be observed:

-

Storage: Keep the container tightly closed and store in a cool (4°C), dry, and well-ventilated place, protected from light.[7][8][9]

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid the formation of dust.[8][10] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[8][9]

-

Hazard Profile: The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[7]

Q3: At what temperature should I expect this compound to begin decomposing?

-

The 1,3,4-thiadiazole ring itself is known to be relatively heat-resistant.[11]

-

Thermal analysis of other heterocyclic compounds used in drug discovery shows decomposition onsets typically in the range of 190-230°C.[12]

-

Polymers containing the 2-amino-1,3,4-thiadiazole moiety have shown thermal stability up to temperatures between 183°C and 232°C.[11]

Therefore, it is reasonable to hypothesize that significant thermal decomposition of this compound may begin in the 180-210°C range . However, this must be confirmed experimentally for each specific batch using techniques like Thermogravimetric Analysis (TGA).

Q4: What are the likely gaseous byproducts of thermal decomposition?

The thermal fragmentation of nitrogen- and sulfur-rich heterocyclic compounds can be complex. Theoretical studies and experimental data on similar molecules, such as 5-aminotetrazole, suggest that decomposition pathways often involve the elimination of stable small molecules and the formation of various radical species.[12][13][14] Potential gaseous byproducts from this compound could include:

-

Nitrogen (N₂)

-

Ammonia (NH₃)

-

Hydrogen Cyanide (HCN)

-

Sulfur Oxides (SOₓ)

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂)

-

Formaldehyde (from the methanol group)

Analysis using hyphenated techniques such as TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier-Transform Infrared Spectroscopy) is required for definitive identification.[6]

Troubleshooting Guide for Thermal Analysis

Q: My TGA analysis shows a significant mass loss at a low temperature (< 120°C), well below the expected decomposition point. What is the likely cause?

A: This is almost certainly due to the presence of residual solvent or adsorbed moisture, not the decomposition of the compound itself. Pharmaceutical substances are often recrystallized, and trace amounts of solvent can remain trapped in the crystal lattice.[6]

-

Troubleshooting Steps:

-

Hyphenated Analysis: If available, use a TGA-MS or TGA-FTIR system. The evolved gas analysis will definitively identify the mass loss as water (m/z 18 in MS) or a specific solvent (e.g., methanol, m/z 31).[6]

-

Drying: Dry your sample under a high vacuum at a moderate temperature (e.g., 40-50°C) for several hours before re-running the TGA.

-

Isothermal Hold: Modify your TGA method to include an isothermal hold at a temperature just above the boiling point of the suspected solvent (e.g., 110°C for water) until the mass stabilizes, before ramping to the higher decomposition temperature.

-

Q: The DSC thermogram of my sample shows a broad, early endotherm or a melting point that is lower and wider than expected. What does this indicate?

A: This is a classic indicator of impurities in the sample. Pure crystalline compounds typically exhibit a sharp, well-defined melting endotherm. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point.

-

Troubleshooting Steps:

-

Purity Assessment: DSC is an excellent tool for determining purity. Software packages associated with modern DSC instruments can often calculate purity from the shape of the melting peak.[6]

-

Purification: The sample requires further purification. Recrystallization from a suitable solvent system is the most common approach.

-

Check for Polymorphism: While less common, the presence of different crystalline forms (polymorphs) can also lead to complex thermal behavior. Consider analyzing the sample with X-ray diffraction (XRD).

-

Q: I observed a sharp, unexpected exothermic event in my DSC analysis. What does this signify and what precautions should I take?

A: An exotherm indicates a process that releases energy, such as an uncontrolled decomposition, an explosive event, or a rapid crystallization. This is a critical safety observation .

-

Immediate Actions & Precautions:

-

Reduce Sample Size: Immediately reduce the amount of material used for subsequent tests to the low milligram or sub-milligram scale.

-

Enhance Safety Measures: Ensure all experiments are conducted behind a blast shield and appropriate institutional safety protocols are followed.

-

Analyze Thermal Profile: Determine the onset temperature of the exotherm. This is your upper limit for safe handling and processing. An energetic decomposition can indicate the potential for a dangerous runaway reaction, especially at a larger scale.

-

Q: My TGA/DSC results are not reproducible between runs. What are the common sources of experimental error?

A: Lack of reproducibility often stems from inconsistencies in sample preparation or instrument parameters.

-

Checklist for Reproducibility:

-

Sample Mass: Are you using a consistent sample mass (±10%) for each run?

-

Particle Size: Has the sample been gently ground to a consistent, fine powder? Large, irregular crystals can lead to poor thermal contact with the pan.

-

Crucible Type: Are you using the same type of pan (e.g., aluminum, ceramic) for all runs? Is the lid pierced or un-pierced? A sealed pan can build pressure and shift transition temperatures.

-